molecular formula C13H18O3S B3844491 1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol

1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol

Cat. No.: B3844491
M. Wt: 254.35 g/mol
InChI Key: QPMDKGBVHRXOSC-UHFFFAOYSA-N
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Description

1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol is an organic compound with the molecular formula C13H18O3S This compound is characterized by the presence of a benzylsulfinyl group, an allyloxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylsulfinyl chloride with allyl alcohol in the presence of a base to form the intermediate allyl benzylsulfinate. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products:

    Oxidation: 1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol.

    Reduction: 1-Benzylsulfanyl-3-prop-2-enoxypropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. Additionally, the allyloxy group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

    1-Benzylsulfanyl-3-prop-2-enoxypropan-2-ol: This compound is similar but has a sulfide group instead of a sulfinyl group.

    1-Benzylsulfonyl-3-prop-2-enoxypropan-2-ol: This compound has a sulfone group instead of a sulfinyl group.

Uniqueness: 1-Benzylsulfinyl-3-prop-2-enoxypropan-2-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs. The combination of the benzylsulfinyl and allyloxy groups also provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

1-benzylsulfinyl-3-prop-2-enoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-2-8-16-9-13(14)11-17(15)10-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMDKGBVHRXOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CS(=O)CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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